

Grancalcin: A Penta-EF-Hand Protein at the Crossroads of Intracellular Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *grancalcin*

Cat. No.: B1175175

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin is a calcium-binding protein that belongs to the penta-EF-hand (PEF) protein family, which also includes well-known proteins like calpain, sorcin, and ALG-2.^[1] Predominantly expressed in neutrophils and macrophages, **grancalcin** plays a crucial role in various cellular processes, including granule-membrane fusion, neutrophil degranulation, and, as recently discovered, skeletal aging.^{[2][3]} Its function is intricately linked to its ability to bind calcium ions, which induces conformational changes that modulate its interaction with other proteins and cellular structures. This technical guide provides a comprehensive overview of **grancalcin**, focusing on its structural characteristics, calcium-binding properties, involvement in signaling pathways, and the experimental methodologies used to study this multifaceted protein.

Grancalcin: Structure and Properties

Grancalcin exists as a homodimer, a common feature among PEF proteins, which is mediated by the fifth EF-hand motif.^{[4][5]} Each monomer of human **grancalcin** consists of 217 amino acids and has a molecular weight of approximately 24 kDa.^[6] The protein is characterized by the presence of five EF-hand motifs, which are helix-loop-helix structural domains that are canonical calcium-binding sites.^{[7][8]}

Structural Data

The three-dimensional structure of human **grancalcin** has been determined by X-ray crystallography, providing valuable insights into its calcium-binding mechanism and dimerization. Several structures are available in the Protein Data Bank (PDB).

PDB ID	Description	Resolution (Å)
1F4O	Crystal structure of grancalcin with bound calcium	2.50
1F4Q	Crystal structure of apo grancalcin (calcium-free)	1.90
1K94	Crystal structure of des(1-52)grancalcin with bound calcium	1.70
1K95	Crystal structure of des(1-52)grancalcin without bound calcium	2.20

Calcium-Binding Properties

The function of **grancalcin** is tightly regulated by the intracellular calcium concentration. Each **grancalcin** subunit can bind two Ca²⁺ ions with positive cooperativity.^[1] This binding induces conformational changes that are thought to expose hydrophobic residues, facilitating the interaction of **grancalcin** with its binding partners and cellular membranes.^[1]

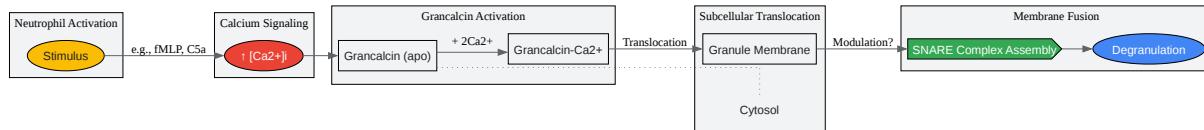
Parameter	Value	Conditions	Method
[Ca ²⁺] _{0.5}	25 μM	In the presence of octyl glycoside	Flow dialysis
[Ca ²⁺] _{0.5}	83 μM	In the absence of octyl glycoside	Flow dialysis
Stoichiometry	2 Ca ²⁺ per subunit	Flow dialysis	

Note: Detailed thermodynamic data (enthalpy and entropy) from Isothermal Titration Calorimetry (ITC) studies on calcium binding to **grancalcin** are not readily available in the

current literature.

Protein-Protein Interactions

Grancalcin's role in cellular signaling is mediated through its interaction with various proteins. The identification of these binding partners is key to understanding its function.

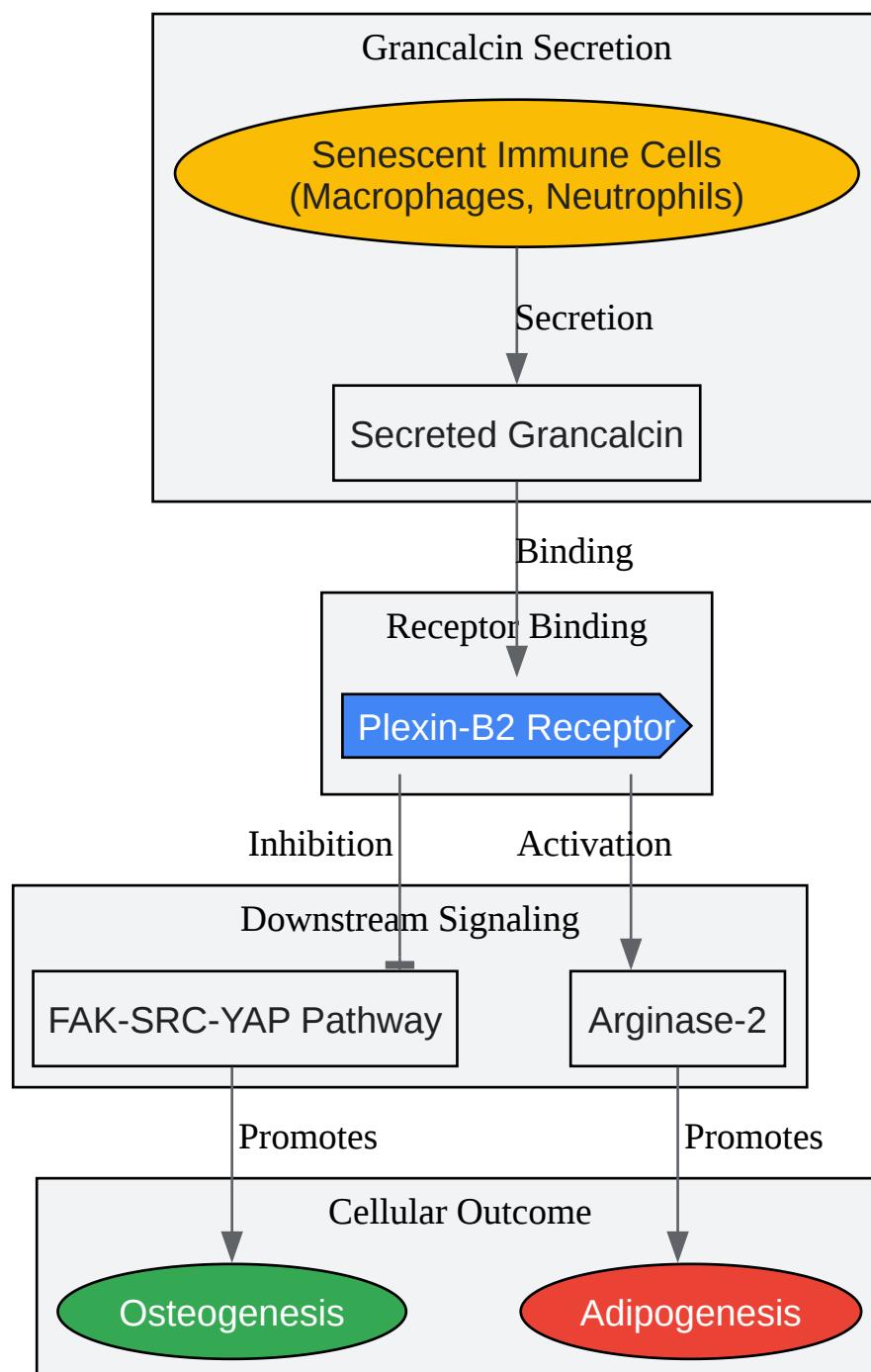

Interacting Protein	Dissociation Constant (Kd)	Method	Functional Relevance
L-plastin	Not yet determined	Affinity chromatography, Co-immunoprecipitation	Regulation of the actin cytoskeleton, neutrophil adhesion
F-actin	2.5 x 10 ⁻¹ M	High-speed co-sedimentation assay	Cytoskeletal dynamics in neutrophils

Signaling Pathways Involving Grancalcin

Grancalcin is implicated in at least two distinct signaling pathways: neutrophil degranulation and the regulation of skeletal aging.

Neutrophil Degranulation

In neutrophils, **grancalcin** translocates from the cytosol to the granule and plasma membranes in a calcium-dependent manner, suggesting a role in granule-membrane fusion and degranulation.^{[2][5]} While the precise molecular mechanism is still under investigation, it is hypothesized that calcium-bound **grancalcin** interacts with components of the fusion machinery, such as the SNARE complex, to facilitate the release of granule contents.^[9]




[Click to download full resolution via product page](#)

Grancalcin's proposed role in neutrophil degranulation.

Skeletal Aging

A novel signaling pathway has been identified where **grancalcin**, secreted by senescent immune cells, contributes to skeletal aging.[4][10] **Grancalcin** binds to the plexin-b2 receptor on bone marrow mesenchymal stromal cells, leading to the inhibition of osteogenesis and promotion of adipogenesis.[4][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. mybiosource.com [mybiosource.com]
- 4. The role of grancalcin in adhesion of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elabscience.com [elabscience.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Studying calcium triggered vesicle fusion in a single vesicle-vesicle content/lipid mixing system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting Grancalcin Accelerates Wound Healing by Improving Angiogenesis in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Grancalcin: A Penta-EF-Hand Protein at the Crossroads of Intracellular Signaling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1175175#grancalcin-as-a-member-of-the-penta-ef-hand-protein-family>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com